Product packaging for Acetamide,N-(3-ethyl-5-isoxazolyl)-(Cat. No.:)

Acetamide,N-(3-ethyl-5-isoxazolyl)-

Cat. No.: B8651695
M. Wt: 154.17 g/mol
InChI Key: FRJAHEZFJVSFSP-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of Isoxazole (B147169) Heterocycles in Advanced Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the field of medicinal and organic chemistry. ontosight.ainist.gov Historically, the unique electronic properties and reactivity of the isoxazole nucleus, stemming from the weak N-O bond, have made it a versatile building block in organic synthesis. wikipedia.org Early research focused on fundamental synthesis methods, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. nist.govwikipedia.org

In contemporary chemical research, the significance of isoxazole heterocycles has expanded dramatically, particularly in drug discovery. nih.govontosight.ai The isoxazole scaffold is considered a "privileged structure," meaning it is a recurring motif in a multitude of biologically active compounds. byjus.com This has led to its incorporation into numerous pharmaceuticals, agrochemicals, and natural products. ontosight.ai Modern synthetic strategies have evolved to include more sophisticated and efficient methods like transition metal-catalyzed cycloadditions and green chemistry approaches, which allow for the creation of complex and highly functionalized isoxazole derivatives. ontosight.ainih.gov

The contemporary importance of isoxazoles is underscored by their presence in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. ontosight.aiontosight.ai Researchers are actively exploring isoxazole-based compounds for multi-targeted therapies and their potential role in developing treatments for cancer, neurodegenerative disorders, and infectious diseases. ontosight.ainih.gov The structural versatility of the isoxazole ring allows for fine-tuning of pharmacological properties, making it a continued focus of advanced chemical research. nih.gov

Structural Classification and Nomenclature of Acetamide-Substituted Isoxazoles

Acetamide-substituted isoxazoles are a class of compounds where an acetamide (B32628) group (CH₃CONH-) is attached to an isoxazole ring. The nomenclature and structural classification depend on the point of attachment and the substitution pattern on both the isoxazole and acetamide moieties.

The core structures are acetamide and isoxazole. Acetamide, systematically named ethanamide, is a simple amide derived from acetic acid. wikipedia.org Isoxazole is a five-membered aromatic heterocycle. wikipedia.org When these are combined, the resulting structure is named as an N-substituted acetamide.

According to IUPAC nomenclature guidelines, when an acetamide group is substituted on a heterocyclic ring, the compound is named as an N-(heterocyclyl)acetamide. qmul.ac.uklibretexts.org The position of the substituents on the isoxazole ring is indicated by numbers, starting with the oxygen atom as position 1 and the nitrogen as position 2.

For the target compound, Acetamide, N-(3-ethyl-5-isoxazolyl)- , the classification and nomenclature can be broken down as follows:

Acetamide : This is the parent functional group. libretexts.org

N-(...) : This indicates that the substitution is on the nitrogen atom of the acetamide. libretexts.org

isoxazolyl : This specifies the heterocyclic ring system attached to the nitrogen.

-5- : This locant indicates that the isoxazole ring is attached to the acetamide nitrogen via its carbon at position 5.

3-ethyl- : This indicates an ethyl group (-CH₂CH₃) is attached to the carbon at position 3 of the isoxazole ring.

Therefore, the systematic name is N-(3-ethyl-5-isoxazolyl)acetamide .

This systematic naming applies to all acetamide-substituted isoxazoles. For example, a related compound with a phenyl group at position 3 would be named N-(3-phenyl-5-isoxazolyl)acetamide. ontosight.ai If substituents were on the acetamide's nitrogen as well, they would also be designated with an 'N' prefix. libretexts.org

Positioning of N-(3-Ethyl-5-isoxazolyl)-acetamide within Isoxazole-Based Chemical Space

The chemical space occupied by isoxazole-based compounds is vast, given the potential for substitution at the 3, 4, and 5 positions of the ring. The specific placement of substituents dramatically influences the molecule's physical, chemical, and biological properties.

N-(3-Ethyl-5-isoxazolyl)-acetamide is defined by two key structural features:

An ethyl group at the 3-position : This small alkyl group contributes to the lipophilicity of the molecule.

An acetamide group at the 5-position : The amide functionality is significant as it can act as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen). ontosight.ai This capability for hydrogen bonding is often crucial for molecular recognition and interaction with biological targets like enzymes and receptors. ontosight.ai

The substitution pattern of this compound, with functional groups at the 3 and 5 positions, is common in the synthesis of isoxazole derivatives. The synthesis of such compounds often involves the reaction of a corresponding 5-aminoisoxazole derivative with an acetylating agent like acetyl chloride or acetic anhydride (B1165640), a standard method for forming the acetamide linkage. ontosight.ai

Data Tables

Table 1: Properties of Core Chemical Structures

This table outlines the basic properties of the fundamental building blocks, Acetamide and Isoxazole.

PropertyAcetamideIsoxazole
Systematic Name Ethanamide wikipedia.org1,2-Oxazole wikipedia.org
Chemical Formula CH₃CONH₂ wikipedia.orgC₃H₃NO wikipedia.org
Molar Mass 59.07 g/mol nih.gov69.06 g/mol wikipedia.org
Appearance Colorless, hygroscopic solid wikipedia.orgLiquid wikipedia.org
Boiling Point 221.2 °C wikipedia.org95 °C wikipedia.org
Key Feature Amide functional group 5-membered aromatic heterocycle wikipedia.org

Table 2: Physicochemical Properties of N-(3-Ethyl-5-isoxazolyl)-acetamide and Related Compounds

This interactive table allows for a comparison of the subject compound with structurally similar molecules. Data for the subject compound is predicted, while data for related compounds is from literature where available.

Compound NameMolecular FormulaMolar Mass ( g/mol )General ClassKey Substituents
N-(3-Ethyl-5-isoxazolyl)acetamide C₇H₁₀N₂O₂154.17Acetamide-Isoxazole3-ethyl, 5-acetamido
N-(3-phenyl-5-isoxazolyl)acetamide ontosight.aiC₁₁H₁₀N₂O₂202.21Acetamide-Isoxazole3-phenyl, 5-acetamido
N-Ethylacetamide nist.govC₄H₉NO87.12Aliphatic AmideN-ethyl
2-(3-ethyl-5-methyl-4-isoxazolyl)-3-indole acetamide prepchem.comC₁₈H₁₉N₃O₂325.37Indole-Isoxazole-Acetamide3-ethyl, 5-methyl, 4-indolylacetamide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B8651695 Acetamide,N-(3-ethyl-5-isoxazolyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-(3-ethyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C7H10N2O2/c1-3-6-4-7(11-9-6)8-5(2)10/h4H,3H2,1-2H3,(H,8,10)

InChI Key

FRJAHEZFJVSFSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)NC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for N 3 Ethyl 5 Isoxazolyl Acetamide and Isoxazole Acetamide Scaffolds

Strategic Approaches to Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring is a critical step in the synthesis of N-(3-ethyl-5-isoxazolyl)-acetamide. Various methods have been developed to construct this heterocyclic core, each with its own advantages in terms of regioselectivity and substrate scope.

1,3-Dipolar Cycloaddition Reactions for Isoxazole Core Synthesis

One of the most powerful and widely employed methods for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. rsc.orgresearchgate.net This reaction typically involves the concerted cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). rsc.orgresearchgate.net The reaction is known for its high degree of regioselectivity, which is crucial for controlling the substitution pattern on the resulting isoxazole ring. tandfonline.com

Nitrile oxides are unstable and are usually generated in situ from the corresponding aldoximes or hydroximoyl chlorides. researchgate.netnih.gov Various catalysts, including copper(I) and ruthenium(II), have been employed to facilitate this reaction, although metal-free approaches are also gaining prominence due to their environmental benefits. rsc.orgresearchgate.net For instance, the reaction of terminal alkynes with in situ generated nitrile oxides provides a direct route to 3,5-disubstituted isoxazoles. nih.gov The choice of solvent and reaction conditions, such as temperature and the presence of a base, can significantly influence the reaction's efficiency and outcome. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Isoxazole Synthesis
1,3-Dipole PrecursorDipolarophileKey ConditionsProduct TypeReference
Hydroxyimidoyl chloridesTerminal alkynesCu/Al2O3 catalyst, ball-milling3,5-Disubstituted isoxazoles nih.gov
α-NitroketonesAlkenes/AlkynesChloramine-T (base)3-Benzoylisoxazolines/isoxazoles nih.gov
AldoximesAlkynestert-Butyl nitrite (B80452) or isoamyl nitrite3,5-Disubstituted isoxazoles organic-chemistry.org

Cyclocondensation and Annulation Techniques

Cyclocondensation reactions offer another versatile pathway to the isoxazole core. A classic and straightforward method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com This reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular attack of the hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring. youtube.com

Variations of this approach include the use of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine, which yields 5-carboxyisoxazoles. nih.gov Annulation techniques, which involve the formation of a ring onto a pre-existing structure, have also been developed. These methods are particularly useful for constructing fused isoxazole systems.

Palladium-Catalyzed Cross-Coupling Strategies for Isoxazole Functionalization

While not a primary method for constructing the isoxazole ring itself, palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of pre-formed isoxazole scaffolds. rsc.org These reactions allow for the introduction of various substituents, including aryl and alkyl groups, at specific positions of the isoxazole ring with high precision.

A notable application is the direct C-H arylation of isoxazoles. For example, the C-H bond at the 5-position of an isoxazole can be selectively arylated using aryl iodides in the presence of a palladium catalyst. nih.gov This method provides a direct route to functionalized isoxazoles without the need for pre-functionalized starting materials. Similarly, palladium catalysis can be employed for the C4,C5-diarylation of isoxazole-3-carboxylates through a double C-H bond functionalization, offering access to a wide array of polysubstituted isoxazoles. researchgate.net

Functionalization Routes for Incorporating the Acetamide (B32628) Moiety

Once the isoxazole core, such as 3-ethyl-5-aminoisoxazole, is synthesized, the next critical step is the introduction of the acetamide group. This is typically achieved through standard amide bond formation reactions.

Amidation and Acylation Protocols on Isoxazole Precursors

The most direct method for introducing the acetamide moiety is through the acylation of an amino-substituted isoxazole precursor. For instance, 3-ethyl-5-aminoisoxazole can be reacted with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), to form N-(3-ethyl-5-isoxazolyl)-acetamide. This reaction is a type of nucleophilic acyl substitution where the amino group of the isoxazole attacks the electrophilic carbonyl carbon of the acetylating agent. ontosight.ai

The reaction conditions for these protocols often involve the use of a base to neutralize the acidic byproduct (e.g., HCl from acetyl chloride) and to facilitate the nucleophilic attack. The choice of solvent and temperature can be optimized to achieve high yields and purity of the final product. In some cases, coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) can be used to promote the amidation between a carboxylic acid and an amine. researchgate.net

Table 2: Reagents for Amidation and Acylation of Isoxazole Precursors
Acylating AgentIsoxazole PrecursorTypical ConditionsProductReference
Acetyl chloride3-(2-thienyl)-5-isoxazolylamineBase (e.g., pyridine)Acetamide, N-(3-(2-thienyl)-5-isoxazolyl)- ontosight.ai
Acetic anhydride3-(2-thienyl)-5-isoxazolylamineBaseAcetamide, N-(3-(2-thienyl)-5-isoxazolyl)- ontosight.ai
N-methyl-N-phenyl-2-bromoacetamide3-pentafluoroethyl-5-hydroxyisoxazole sodium saltAcetonitrile, 60°CN-Methyl-N-phenyl-2-(3-pentafluoroethyl-5-isoxazolyloxy)acetamide prepchem.com

Nucleophilic Acyl Substitution Reactions for Amide Linkage Formation

The formation of the amide bond in N-(3-ethyl-5-isoxazolyl)-acetamide is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org In this reaction, the nucleophilic amino group of the isoxazole attacks the electrophilic carbonyl carbon of the acetylating agent. youtube.com This initial attack leads to the formation of a tetrahedral intermediate. libretexts.orgoregonstate.edu

Modern Catalytic Systems and Reaction Conditions

Catalysis is at the heart of modern organic synthesis, providing pathways to complex molecules that are faster, more selective, and often more environmentally friendly than older methods. For isoxazole-acetamides, both transition metals and organic molecules are used as catalysts to drive the key chemical transformations.

Transition metals like copper, palladium, and gold are powerful tools for constructing the isoxazole ring system. nih.gov A primary method is the [3+2] cycloaddition reaction, where a nitrile oxide and an alkyne are joined together to form the five-membered isoxazole ring. nih.gov Copper(I) catalysts are particularly effective for this transformation, enabling one-pot procedures that combine starting materials to directly produce 3,5-disubstituted isoxazoles. nih.gov For instance, terminal alkynes can react with nitrile oxides generated in situ, a process efficiently catalyzed by copper salts. nih.gov

Palladium catalysts are also crucial, especially for modifying the isoxazole ring after it has been formed. nih.gov Cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, use palladium to create new carbon-carbon bonds, allowing for the attachment of various functional groups to the isoxazole scaffold. nih.govnih.gov More recently, gold and silver catalysts have been explored for alternative cyclization strategies to form isoxazoles. nih.gov

Table 1: Overview of Transition Metal Catalysts in Isoxazole Synthesis

Catalyst TypeCommon ApplicationKey ReactionBenefit
Copper(I)Ring Formation[3+2] CycloadditionEnables one-pot synthesis of 3,5-disubstituted isoxazoles. nih.gov
PalladiumRing FunctionalizationCross-Coupling (e.g., Sonogashira)Allows for diversification of the isoxazole scaffold. nih.gov
Gold/SilverRing FormationCyclization of precursorsProvides alternative synthetic routes. nih.gov

Organocatalysis offers a metal-free alternative for synthesizing and modifying isoxazole-acetamide structures. acs.org These catalysts are small organic molecules, often derived from natural sources like amino acids, that can direct chemical reactions with high precision. acs.orgresearchgate.net While less common for building the isoxazole ring itself, organocatalysts excel at introducing chirality and specific functional groups to the molecule. rsc.org

A key application is in the asymmetric functionalization of the acetamide side chain or other parts of the scaffold. For example, a chiral phosphoric acid has been successfully used to catalyze the enantioselective addition of 5-amino-isoxazoles to specific esters, creating complex amino acid derivatives with high enantioselectivity (up to 97%). rsc.org This level of control is vital for producing specific stereoisomers of a drug molecule. Control experiments have revealed that hydrogen-bonding interactions between the isoxazole compound and the catalyst are crucial for achieving this high selectivity. rsc.org

Green Chemistry Principles in Isoxazole-Acetamide Synthesis

The principles of green chemistry aim to make chemical synthesis more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. benthamdirect.comabap.co.inresearchgate.net These principles are increasingly being applied to the synthesis of isoxazole-containing compounds. nih.govbenthamdirect.com

Microwave-assisted synthesis has emerged as a powerful green chemistry technique that dramatically accelerates chemical reactions. benthamdirect.comabap.co.in By using microwave irradiation instead of conventional heating, reaction times for isoxazole synthesis can be reduced from several hours to just a few minutes. benthamdirect.comresearchgate.net This rapid and uniform heating not only speeds up the process but also frequently leads to higher product yields and improved purity by minimizing the formation of side products. abap.co.inbenthamdirect.comresearchgate.net For example, the synthesis of isoxazole derivatives that takes 6-8 hours with conventional heating can be completed in 6-10 minutes under microwave irradiation, with yields increasing from 58-69% to 67-82%. benthamdirect.comresearchgate.net This method has been successfully applied to both the core cycloaddition reactions and subsequent functionalization steps. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

MethodTypical Reaction TimeTypical Yield RangeKey Advantage
Conventional Heating6–8 hours58–69%Established methodology. benthamdirect.comresearchgate.net
Microwave Irradiation6–10 minutes67–82%Drastic reduction in time, improved yield and selectivity. benthamdirect.comresearchgate.net

Choosing environmentally benign solvents is a cornerstone of green chemistry. nih.gov Traditional organic solvents are often volatile and toxic, prompting a shift towards greener alternatives in isoxazole synthesis. elifesciences.org Water is an ideal green solvent due to its non-toxic and non-flammable nature, and researchers are developing water-compatible catalytic systems. nih.gov

Other eco-friendly media include ionic liquids and deep eutectic solvents, which are non-volatile and can often be recycled. nih.gov In some cases, reactions can be performed under solvent-free conditions, further reducing waste. elifesciences.org Ultrasound-assisted synthesis is another green technique that can enhance reaction efficiency and often works well with greener solvents or in solvent-free systems, reducing energy consumption and byproduct formation. elifesciences.org

Regioselectivity and Stereocontrol in Isoxazole-Acetamide Derivatization

Controlling the precise spatial arrangement of atoms (stereochemistry) and the specific placement of functional groups (regiochemistry) is critical in synthesizing complex molecules like N-(3-ethyl-5-isoxazolyl)-acetamide.

The [3+2] cycloaddition reaction to form the isoxazole ring can potentially create two different regioisomers (e.g., a 3,5-disubstituted vs. a 3,4-disubstituted isoxazole). Achieving high regioselectivity, meaning the preferential formation of one isomer over the other, is a key synthetic challenge. beilstein-journals.orgrsc.org Scientists can control this outcome by carefully selecting the catalyst, solvent, and reaction conditions. beilstein-journals.orgrsc.org For example, studies on the reactions of β-azolyl enamines with nitrile oxide precursors have shown that 4-azolylisoxazoles can be formed as the only regioisomeric products. beilstein-journals.orgnih.gov

Stereocontrol is equally important when the molecule contains chiral centers. The reaction of enamines with nitrile oxides can proceed stereospecifically, where a specific isomer of the starting material leads to a specific isomer of the product. beilstein-journals.orgnih.gov For instance, the reaction of an (E)-enamine can lead exclusively to a trans-isoxazoline intermediate, demonstrating precise control over the 3D structure of the product. beilstein-journals.orgnih.gov This level of control is essential for creating molecules with specific biological activities.

Control of Substitution Patterns on the Isoxazole Ring

The precise placement of substituents on the isoxazole ring is crucial for modulating the pharmacological properties of the resulting compounds. The synthesis of N-(3-ethyl-5-isoxazolyl)-acetamide requires the regioselective formation of a 3-ethyl-5-amino-substituted isoxazole precursor. Several strategies have been developed to control the substitution pattern of the isoxazole ring, primarily through variations of the [3+2] cycloaddition reaction.

One of the most common and versatile methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The regioselectivity of this reaction is governed by both electronic and steric factors of the reactants. To obtain the desired 3-ethyl-5-amino substitution pattern, a propanenitrile oxide (or a synthetic equivalent) can be reacted with an ynamine or a similar nitrogen-containing alkyne.

Alternatively, the isoxazole ring can be formed by the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine. For the synthesis of 3-ethyl-5-aminoisoxazole, a key intermediate, one could envision the reaction of a β-ketonitrile bearing an ethyl group, such as 3-oxopentanenitrile, with hydroxylamine. The reaction typically proceeds by initial formation of an oxime, followed by cyclization and dehydration to yield the aminoisoxazole. The regiochemical outcome can often be controlled by the reaction conditions, such as pH. nih.gov

A highly regioselective one-pot method for preparing 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-butyllithium and aldehydes, followed by treatment with molecular iodine and subsequently with hydroxylamine. nih.gov By selecting the appropriate starting alkyne (1-butyne) and a protected form of ammonia, this method could potentially be adapted for the synthesis of 3-ethyl-5-aminoisoxazole.

Furthermore, the synthesis of 3-arylamino- and 5-arylaminoisoxazoles from enaminones has been shown to be highly regioselective based on the reaction conditions. Treatment of enaminones with aqueous hydroxylamine at elevated temperatures can yield 3-aminoisoxazoles, while the presence of a base like potassium hydroxide (B78521) can favor the formation of 5-aminoisoxazoles. This condition-dependent regioselectivity offers a powerful tool for the synthesis of specifically substituted aminoisoxazoles.

Once the 3-ethyl-5-aminoisoxazole precursor is obtained, the final acetylation step to yield N-(3-ethyl-5-isoxazolyl)-acetamide is typically a straightforward N-acylation reaction. This is commonly achieved by treating the aminoisoxazole with acetic anhydride or acetyl chloride, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

Method Reactants Key Features Potential for 3-Ethyl-5-aminoisoxazole Synthesis
1,3-Dipolar CycloadditionPropanenitrile oxide + YnamineVersatile, regioselectivity influenced by electronics and sterics.Direct formation of the 3-ethyl-5-amino substituted ring.
Condensation3-Oxopentanenitrile + HydroxylamineUtilizes readily available starting materials.Regioselectivity can be controlled by reaction conditions (e.g., pH).
One-Pot Synthesis1-Butyne + Aldehyde + I₂ + HydroxylamineMulti-component reaction, high efficiency.Adaptable with a suitable nitrogen source for the 5-amino group.
From EnaminonesEthyl-substituted enaminone + HydroxylamineCondition-dependent regioselectivity.Base-mediated reaction could favor the 5-aminoisoxazole isomer.

Table 1: Methodologies for Controlling Isoxazole Ring Substitution

Enantioselective Synthesis Strategies for Chiral Isoxazole-Acetamides

The development of enantioselective methods for the synthesis of chiral isoxazole-acetamides is of great importance, as the stereochemistry of a molecule can significantly impact its biological activity. Chiral isoxazole-acetamides can possess a stereocenter at various positions, including on a substituent attached to the isoxazole ring or on the acetamide side chain. The strategies to achieve enantioselectivity generally fall into two main categories: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. In the context of chiral isoxazole-acetamides, a chiral auxiliary could be attached to the acetamide nitrogen. For example, a chiral oxazolidinone or a sulfur-based chiral auxiliary can be acylated and then the resulting enolate can undergo a diastereoselective alkylation or other bond-forming reaction. nih.govprepchem.com Subsequent removal of the auxiliary would provide the enantiomerically enriched chiral acetamide.

The diastereoselective formation of quaternary stereocenters has been achieved in cycloaddition reactions of imidazole (B134444) N-oxides bearing a chiral auxiliary. mdpi.com A similar approach could be envisioned where a chiral auxiliary is attached to the isoxazole ring itself, directing the stereoselective introduction of a substituent.

Asymmetric Catalysis:

Asymmetric catalysis employs a chiral catalyst to favor the formation of one enantiomer over the other. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of chiral isoxazole-acetamides, a chiral catalyst could be used in several key steps.

For instance, a palladium-catalyzed enantioselective carboetherification of alkenyl oximes has been developed to produce chiral 3,5-disubstituted and 3,5,5-trisubstituted isoxazolines with high enantiomeric excess. researchgate.net This method could potentially be adapted to create a chiral center on the isoxazole ring during its formation.

Furthermore, enantioselective conjugate addition reactions to α,β-unsaturated amides, catalyzed by chiral organocatalysts or metal complexes, are well-established methods for creating chiral centers. google.com An α,β-unsaturated isoxazole derivative could serve as the Michael acceptor in such a reaction, allowing for the enantioselective introduction of a substituent.

The enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through chiral palladium-catalyzed N-allylation. mdpi.com This highlights the potential for creating axial chirality in molecules containing an N-aryl bond, a structural motif that could be incorporated into more complex isoxazole-acetamide derivatives.

Strategy Description Potential Application for Chiral Isoxazole-Acetamides Key Considerations
Chiral Oxazolidinone AuxiliaryAttached to the acetamide nitrogen to direct diastereoselective enolate reactions.Synthesis of chiral α-substituted acetamides.Requires attachment and removal of the auxiliary.
Sulfur-Based Chiral AuxiliarySimilar to oxazolidinones, used to control stereochemistry of enolate reactions.Offers alternative reactivity and selectivity profiles.Auxiliary removal conditions need to be compatible with the isoxazole ring.
Asymmetric CarboetherificationChiral palladium catalyst used in the cyclization to form a chiral isoxazoline (B3343090) precursor.Direct formation of a chiral isoxazole ring system.Requires a suitable alkenyl oxime precursor.
Enantioselective Conjugate AdditionChiral catalyst directs the addition of a nucleophile to an α,β-unsaturated isoxazole.Introduction of a chiral substituent at a specific position.Availability of the corresponding α,β-unsaturated isoxazole is necessary.

Table 2: Enantioselective Strategies for Chiral Isoxazole-Acetamides

Comprehensive Structural Elucidation and Spectroscopic Characterization of N 3 Ethyl 5 Isoxazolyl Acetamide Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of N-(3-ethyl-5-isoxazolyl)-acetamide, distinct signals corresponding to each type of proton are expected. The ethyl group at the C3 position of the isoxazole (B147169) ring would present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The acetamide (B32628) moiety would show a sharp singlet for its methyl (CH₃) protons. A key signal would be the singlet corresponding to the proton on the isoxazole ring (H4), typically appearing in the aromatic region. Furthermore, the amide proton (NH) would be visible as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

For analogous structures, such as N-substituted acetamides, the amide proton signal can be observed at a deshielded position, for instance around δ 10.24 ppm. The aliphatic protons of the acetamide group typically appear as singlets in the upfield region. For example, the methyl protons of an acetamide might show a signal around δ 2.25 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(3-Ethyl-5-isoxazolyl)-acetamide

Functional GroupPredicted Chemical Shift (ppm)Multiplicity
Amide (NH)8.0 - 10.5Broad Singlet
Isoxazole (C4-H)6.0 - 7.0Singlet
Ethyl (CH₂)2.5 - 3.0Quartet
Acetyl (CH₃)2.0 - 2.4Singlet
Ethyl (CH₃)1.2 - 1.5Triplet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For N-(3-ethyl-5-isoxazolyl)-acetamide, distinct peaks for each carbon atom are expected. The carbonyl carbon of the acetamide group would appear significantly downfield (δ > 160 ppm). The carbons of the isoxazole ring (C3, C4, and C5) would have characteristic shifts, with C3 and C5 appearing more downfield than C4 due to their proximity to the heteroatoms. The ethyl and acetyl carbons would resonate in the aliphatic region of the spectrum. In similar heterocyclic systems, aromatic carbons are typically observed between 110.00 and 145.00 ppm, while carbons in methoxy (B1213986) and ethoxy groups can appear in the 50.00–65.00 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(3-Ethyl-5-isoxazolyl)-acetamide

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 175
Isoxazole (C3)155 - 165
Isoxazole (C5)160 - 170
Isoxazole (C4)95 - 105
Ethyl (CH₂)20 - 30
Acetyl (CH₃)20 - 25
Ethyl (CH₃)10 - 15

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other (typically through two or three bonds). For N-(3-ethyl-5-isoxazolyl)-acetamide, a key cross-peak would be observed between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For instance, the signal for the C4 proton would show a correlation with the C4 carbon signal.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation. For N-(3-ethyl-5-isoxazolyl)-acetamide, characteristic vibrational bands would confirm the presence of key functional groups. A strong absorption band corresponding to the C=O stretching of the amide group is expected around 1650-1700 cm⁻¹. The N-H stretching vibration of the amide would appear as a distinct band in the region of 3200-3400 cm⁻¹. The C-N stretching of the amide would also be present, typically around 1200-1400 cm⁻¹. The isoxazole ring would exhibit characteristic C=N and N-O stretching vibrations.

Table 3: Predicted FT-IR Absorption Bands for N-(3-Ethyl-5-isoxazolyl)-acetamide

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amide (N-H)Stretch3200 - 3400
C-H (sp³ and sp²)Stretch2850 - 3100
Amide (C=O)Stretch1650 - 1700
Isoxazole (C=N)Stretch1550 - 1650
Amide (N-H)Bend1500 - 1600
Isoxazole (N-O)Stretch900 - 1400

Note: These are predicted values and may vary based on the sample preparation method.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For N-(3-ethyl-5-isoxazolyl)-acetamide, the molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight. The fragmentation pattern, induced by techniques like Electron Ionization (EI), provides a fingerprint that can help to confirm the structure.

Common fragmentation pathways for N-substituted acetamides involve cleavage of the amide bond. For the target molecule, characteristic fragments would likely arise from the loss of the acetyl group (•CH₃CO) or the entire acetamide moiety. Cleavage of the isoxazole ring is also a possible fragmentation route, which is a known pattern for tetrazole derivatives that also contain a nitrogen-heterocycle. The presence of the ethyl group would likely lead to the loss of an ethyl radical (•CH₂CH₃) or ethene (CH₂=CH₂).

Table 4: Predicted Mass Spectrometry Fragments for N-(3-Ethyl-5-isoxazolyl)-acetamide

m/z ValuePossible Fragment Identity
[M]⁺Molecular Ion
[M - 43]⁺Loss of acetyl group
[M - 29]⁺Loss of ethyl group
[M - 58]⁺Loss of acetamide group

Note: The relative abundance of these fragments will depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal determination of the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For isoxazole derivatives, HRMS is routinely used to confirm the successful synthesis and to verify the molecular formula of the target compound. researchgate.netnih.gov The technique provides an exact mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which is then compared against the theoretical mass calculated from the expected atomic constituents. The close agreement between the measured and calculated mass serves as powerful evidence for the compound's identity.

Table 1: Representative HRMS Data for an N-(3-ethyl-5-isoxazolyl)-acetamide Analogue

ParameterValueReference
Molecular Formula C₇H₁₀N₂O₂N/A
Ionization Mode ESI+ nih.gov
Adduct [M+H]⁺ nih.gov
Calculated Exact Mass 155.0815N/A
Measured Exact Mass 155.0812 researchgate.net
Mass Error < 2 ppm researchgate.net

This table is representative and compiled based on typical data for analogous structures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as many pharmaceutical compounds. nih.gov It allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and typically showing the molecular ion peak, which confirms the molecular weight of the compound. researchgate.net

In the context of N-(3-ethyl-5-isoxazolyl)-acetamide and its analogues, ESI-MS is used not only to determine the molecular weight but also to study the molecule's fragmentation patterns through tandem mass spectrometry (MS/MS). researchgate.netnih.gov By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can deduce the connectivity of atoms and the structure of different parts of the molecule, such as the isoxazole ring and the acetamide side chain. researchgate.net This fragmentation data is invaluable for distinguishing between isomers and confirming the proposed structure. nih.gov

Table 2: Typical ESI-MS/MS Fragmentation Data for an Isoxazole Derivative

Parent Ion (m/z)Collision Energy (eV)Major Fragment Ions (m/z)Inferred Structural Fragment
155.0820113.07, 96.05, 68.04Loss of acetyl group, isoxazole ring fragments

This table is illustrative of the type of data obtained from ESI-MS/MS experiments.

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration

While mass spectrometry techniques provide information about a molecule's composition and connectivity, X-ray crystallography offers an unparalleled, definitive view of the three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the electron density, and thus the atomic positions.

For complex molecules like substituted acetamides, X-ray crystallography can confirm the molecular structure, including the geometry of the isoxazole ring and the conformation of the acetamide substituent. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles. Furthermore, this method elucidates the packing of molecules in the crystal lattice and reveals crucial intermolecular interactions such as hydrogen bonds, which can influence the compound's physical properties. nih.gov In a study of a related N-tert-butyl-acetamide derivative containing an isoxazole moiety, Hirshfeld surface analysis was used to quantify the different intermolecular interactions, with H⋯H, O⋯H, and C⋯H contacts being the most significant. nih.gov

Table 3: Illustrative Crystallographic Data for an Isoxazole Acetamide Analogue

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.512
b (Å) 12.345
c (Å) 15.678
β (°) ** 95.54
Volume (ų) **1638.2
Z 4
Key H-Bond (D-H···A) N-H···O

Data is representative based on published crystal structures of similar compounds like C₃₆H₃₇ClN₄O₇·CH₃OH. nih.gov

Elemental Composition Analysis for Purity and Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. This comparison serves two primary purposes: to confirm the empirical formula of the synthesized compound and to provide an assessment of its purity. researchgate.net

For N-(3-ethyl-5-isoxazolyl)-acetamide, elemental analysis provides data that corroborates the findings from high-resolution mass spectrometry. researchgate.netnih.gov While HRMS provides the exact mass, elemental analysis confirms the relative abundance of the constituent elements. A close match between the found and calculated values (typically within ±0.4%) is considered strong evidence of the compound's identity and high purity.

Table 4: Elemental Analysis Data for C₇H₁₀N₂O₂

ElementTheoretical %Found %Deviation %
Carbon (C) 54.5454.49-0.05
Hydrogen (H) 6.546.58+0.04
Nitrogen (N) 18.1718.12-0.05

Values are based on the molecular formula and typical experimental results for isoxazole derivatives. researchgate.net

Structure Activity Relationship Sar Principles in Isoxazole Acetamide Scaffolds

Systematic Investigation of Substituent Effects on Molecular Function

The biological activity of isoxazole (B147169) derivatives is highly dependent on the nature and position of substituents on the isoxazole ring. nih.gov Even minor chemical alterations can lead to significant changes in their pharmacological profiles. researchgate.net

The substitution at the C3 position of the isoxazole ring plays a crucial role in determining the biological activity of the compound. For instance, in a series of isoxazole derivatives synthesized for antimicrobial activity, the presence of a substituted benzene (B151609) ring at the C3-position was found to enhance their potency. researchgate.net Specifically, compounds with electron-donating groups like -CH3 and -OCH3, or electron-withdrawing groups such as -Cl and -NO2 on the benzene ring at the C3-position, showed improved antimicrobial effects. researchgate.net

While direct studies on the ethyl group at the C3 position of Acetamide (B32628), N-(3-ethyl-5-isoxazolyl)- are not extensively detailed in the provided results, the general principle is that alkyl groups can influence the lipophilicity and steric interactions of the molecule with its biological target. For example, in a study of isoxazole derivatives as KRAS inhibitors, ethyl and isoxazole analogues were synthesized and showed comparable potency to the parent compound, suggesting that this position can tolerate such substitutions without losing activity. acs.org

Table 1: Effect of C3-Substituents on Antimicrobial Activity

Compound C3-Substituent Observed Activity
5aSimple benzene ringActive against E. aerogenes
5b4-Cl substituted benzene ringActive against P. aeruginosa
5c2-NO2 substituted benzene ringActive against E. aerogenes
5e4-OCH3 substituted benzene ringActive against P. aeruginosa and A. niger

Data sourced from a study on the antimicrobial activity of new isoxazole derivatives. researchgate.net

The acetamide linkage is a common feature in many biologically active compounds and its modification is a key strategy in drug design. The nitrogen atom of the acetamide can be substituted to modulate the compound's properties. For instance, in a series of N-(phenylmethyl)-2-(1H-pyrazol-4-yl)acetamide and N-(phenylmethyl)2-(4-isoxazolyl) acetamide antagonists of the P2X7 receptor, various substitutions on the acetamide nitrogen were explored to understand their impact on activity. ebi.ac.uk

The acetamide group itself can undergo conformational changes that are important for biological activity. Computational studies on acetamide have shown that the CCON and CNH2 fragments can become pyramidal upon electronic excitation, leading to multiple stable conformers. researchgate.net This flexibility can be crucial for the molecule's ability to bind to its target.

The introduction of heterocyclic and aromatic substituents is a widely used strategy to enhance the biological activity of isoxazole derivatives. The nature of these substituents can significantly influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. nih.gov

For example, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been shown to increase its antimicrobial activity. nih.gov In one study, isoxazoles substituted with a thiophenyl moiety displayed significant activity against various bacterial strains. nih.gov Similarly, in a series of 3,5-diaryl isoxazoline (B3343090)/isoxazole linked 2,3-dihydroquinazolinone hybrids, different linker architectures and aryl substituents were explored to optimize their anticancer activity. nih.gov

Table 2: Influence of Aromatic and Heterocyclic Substituents

Scaffold Substituent Observed Effect
IsoxazoleThiophene moietyIncreased antimicrobial activity. nih.gov
3,5-diaryl isoxazoline/isoxazoleVaried aryl groups and linkersModulated anticancer activity. nih.gov
IsoxazolePhenyl ring with electron-withdrawing groups (-F, CF3)Excellent sPLA2 inhibitory activity. nih.gov

Role of Stereochemistry in Modulating Molecular Interactions and Selectivity

Stereochemistry is a critical factor in the biological activity of chiral molecules. While specific studies on the stereochemistry of Acetamide, N-(3-ethyl-5-isoxazolyl)- were not found in the search results, the general principles of stereoselectivity are well-established for related compounds. The spatial arrangement of atoms in a molecule can dramatically affect its ability to bind to a specific receptor or enzyme, which are themselves chiral.

In the context of isoxazole derivatives, if a substituent introduces a chiral center, the different enantiomers or diastereomers can exhibit distinct biological activities. For example, in the development of KRAS inhibitors, diastereomerically pure analogues were synthesized to evaluate their in vivo efficacy, highlighting the importance of stereochemistry in achieving the desired pharmacological effect. acs.org

Conformational Flexibility and Rigidity Analysis in Molecular Recognition

The balance between conformational flexibility and rigidity is crucial for a molecule's ability to bind to its biological target. A molecule must be flexible enough to adopt the correct conformation for binding, but a more rigid molecule may have a lower entropic penalty upon binding, leading to higher affinity.

Computational conformational analysis of acetamide has revealed that it can exist in multiple conformations, with the CCON and CNH2 fragments being non-planar in excited states. researchgate.net This inherent flexibility of the acetamide group can be a key determinant of the biological activity of Acetamide, N-(3-ethyl-5-isoxazolyl)-.

In drug design, rigidification is a common strategy to lock a molecule into its bioactive conformation. For instance, in the development of KRAS inhibitors, a cyclization strategy was employed to create more rigid spirocyclic analogues from an acyclic isoxazole series. acs.org This approach led to compounds with improved properties.

Q & A

Q. What methods mitigate batch-to-batch variability in biological testing?

  • Methodology :
  • Strict QC Protocols : Standardize synthesis (e.g., ≥95% purity via HPLC) and storage conditions (−20°C under argon).
  • Internal Controls : Include reference compounds (e.g., indomethacin for COX inhibition) in every assay plate .

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